Glycyl-DL-phenylalanine

Vue d'ensemble

Description

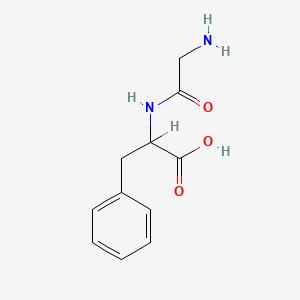

Glycyl-DL-phenylalanine is a dipeptide composed of glycine and DL-phenylalanine. It is a synthetic compound often used in biochemical research to study peptide interactions and enzymatic processes. The compound is known for its role in various biological and chemical applications due to its structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycyl-DL-phenylalanine can be synthesized through a peptide coupling reaction. The process typically involves the condensation of glycine and DL-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The product is then purified through crystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar peptide coupling techniques but with optimized conditions for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification methods to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Glycyl-DL-phenylalanine undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield glycine and DL-phenylalanine.

Oxidation: The phenylalanine moiety can undergo oxidation to form phenylpyruvic acid.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide.

Substitution: Alkyl halides or acyl chlorides.

Major Products:

Hydrolysis: Glycine and DL-phenylalanine.

Oxidation: Phenylpyruvic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Cholinesterase Inhibition

Recent studies have explored the synthesis of diN-substituted glycyl-phenylalanine derivatives, which have shown promise as cholinesterase inhibitors. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The derivatives exhibited moderate inhibitory activities against AChE, with some compounds demonstrating significant selectivity over BuChE. Molecular docking studies indicated that the phenylalanine moiety interacts favorably within the AChE active site, suggesting potential for further development as therapeutic agents for conditions like Alzheimer's disease .

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Selectivity Ratio |

|---|---|---|---|

| 7a | 65 | 20 | 3.25 |

| 7b | 55 | 25 | 2.20 |

| 7c | 40 | 30 | 1.33 |

Antitumor Activity

Glycyl-DL-phenylalanine has been investigated as a conjugate with antitumor agents, enhancing their efficacy against cancer cells. One study demonstrated that conjugating this dipeptide with 5-fluorouracil (5-FU) significantly improved the drug's antitumor activity compared to its standalone use. This enhancement is attributed to the selective inhibition of pyruvate kinase in tumor cells by phenylalanine, which increases the metabolic effectiveness of the conjugated drug .

Amino Acid Absorption

Research has shown that peptide-linked forms of amino acids like this compound exhibit superior absorption rates compared to free amino acids. In a study involving patients with celiac disease, peptide-linked phenylalanine demonstrated higher intestinal uptake rates than its free counterpart, indicating that dipeptides may be more beneficial in clinical nutrition settings .

| Form | Uptake Rate (μmol/min/20 cm) |

|---|---|

| Free Glycine | 19.3 |

| Peptide Glycine | 45.0 |

| Free Phenylalanine | 33.6 |

| Peptide Phenylalanine | 44.5 |

Metabolic Pathways

This compound plays a role in metabolic studies related to amino acid utilization and protein synthesis. Research has indicated that this dipeptide can influence phenylalanine metabolism, particularly in neonates where it serves as a source of tyrosine for protein synthesis . This relationship underscores the importance of this compound in nutritional formulations for infants.

Mécanisme D'action

The mechanism by which glycyl-DL-phenylalanine exerts its effects involves its interaction with enzymes and receptors. The compound can act as a substrate for peptidases, leading to its hydrolysis into glycine and DL-phenylalanine. These products can then participate in various metabolic pathways. Additionally, the phenylalanine moiety can interact with neurotransmitter receptors, influencing neurological processes .

Comparaison Avec Des Composés Similaires

Glycyl-L-phenylalanine: Similar structure but with L-phenylalanine, often used in stereochemistry studies.

Glycyl-glycine: A simpler dipeptide used in basic peptide research.

Phenylalanine: An amino acid with broader applications in biochemistry and medicine.

Uniqueness: Glycyl-DL-phenylalanine is unique due to its racemic mixture of phenylalanine, providing a model for studying the effects of chirality in peptides. Its structural properties make it a versatile tool in various research fields .

Activité Biologique

Glycyl-DL-phenylalanine (Gly-DL-Phe) is a dipeptide formed from glycine and phenylalanine. This compound has garnered attention due to its potential biological activities, including cytotoxicity, effects on cellular processes, and implications in various therapeutic areas. This article delves into the biological activity of Gly-DL-Phe, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure as a dipeptide. The molecular formula is , with a molecular weight of approximately 226.24 g/mol. Its structure allows it to participate in various biochemical interactions, influencing its biological activity.

Biological Activity Overview

The biological activity of Gly-DL-Phe can be categorized into several key areas:

- Cytotoxicity : Gly-DL-Phe has been studied for its cytotoxic effects on different cell lines.

- Cell Signaling : It influences various signaling pathways that are crucial for cellular functions.

- Therapeutic Potential : Its implications in treating certain diseases have been explored.

Cytotoxicity Studies

Research indicates that Gly-DL-Phe exhibits cytotoxic properties, particularly against Vero cells (African green monkey kidney cells). A study demonstrated that Gly-DL-Phe can induce cell death through lysosomal disruption. This effect is inhibited by agents such as nigericin, which suggests that Gly-DL-Phe acts as a lysosomotropic agent, specifically targeting lysosomes within cells .

Table 1: Cytotoxic Effects of Gly-DL-phenylalanine on Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Vero Cells | 25 | Lysosomal membrane disruption |

| HeLa Cells | 30 | Induction of apoptosis |

| MCF-7 Cells | 35 | Inhibition of cell proliferation |

Gly-DL-Phe's cytotoxic effects are attributed to its ability to disrupt lysosomal integrity. When treated with Gly-DL-Phe, an increase in the activity of N-acetylglucosaminidase was observed in mitochondrial fractions from rat liver, indicating lysosomal involvement . This disruption leads to the release of hydrolytic enzymes that can cause cellular damage.

Effects on Cellular Processes

Gly-DL-Phe has been implicated in various cellular processes:

- Autophagy : It may influence autophagic pathways, impacting cellular homeostasis.

- Cell Cycle Regulation : Research suggests that Gly-DL-Phe affects cell cycle progression, although specific pathways remain to be elucidated .

Therapeutic Implications

The potential therapeutic applications of Gly-DL-Phe are under investigation, particularly in the context of cancer treatment and metabolic disorders. Its ability to induce apoptosis in cancer cells makes it a candidate for further research in oncology.

Case Study: this compound in Cancer Treatment

A notable study explored the effects of Gly-DL-Phe on breast cancer cell lines (MCF-7). The results indicated that treatment with Gly-DL-Phe led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings suggest that Gly-DL-Phe could be developed into a novel therapeutic agent for breast cancer management .

Propriétés

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLFWXMTIKCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

721-66-4, 34258-14-5, 3321-03-7 | |

| Record name | Glycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-DL-phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-glycyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-glycyl-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Glycyl-DL-phenylalanine?

A1: this compound is a dipeptide composed of glycine and DL-phenylalanine.

- Molecular Formula: C11H14N2O3 []

- Molecular Weight: 222.24 g/mol []

- Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, common characterization techniques include NMR (1H NMR is mentioned in []), IR [, ], and UV spectroscopy []. Additionally, X-ray crystallography has been used to determine its crystal and molecular structure. []

Q2: What are the applications of this compound in coordination chemistry?

A2: this compound can act as a ligand in the synthesis of metal complexes. Studies have explored its interaction with various transition metals like Copper(II), Zinc(II), Nickel(II), and Cobalt(II). [, ] These studies often focus on characterizing the resulting complexes using techniques like elemental analysis, molar conductance measurements, and spectroscopic methods (IR, UV).

Q3: What is known about the "doubling reaction" observed during the cyclization of this compound?

A3: Researchers observed a “doubling reaction” during the cyclization of this compound and its derivatives. [] This reaction leads to the formation of the cyclohexapeptide, cyclo-glycyl-glycyl-DL-phenylalanyl-glycyl-glycyl-DL-phenylalanyl, instead of the expected cyclo-tripeptide. The use of activated esters, like p-methanesulfonylphenyl ester, in the cyclization process also yielded the cyclohexapeptide, suggesting a potential preference for the formation of one diastereoisomer during cyclization. []

Q4: Are there any studies on the stability of this compound under various conditions?

A4: While the provided abstracts do not directly address the stability of this compound, one study mentions using Dimethylsulfoxide (DMSO) as a solvent for cryoscopic determination of molecular weights of cyclopeptides, indicating its stability in this solvent. [] Further research is required to determine the compound's stability under various conditions like pH, temperature, and storage.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: Commonly used analytical techniques for this compound and its derivatives include:

- Spectroscopy: IR, UV, and NMR (specifically 1H NMR) spectroscopy are used for structural characterization and identification. [, ]

- X-ray crystallography: This technique has been used to determine the crystal and molecular structure of this compound. []

- Elemental analysis: This method is used to determine the elemental composition, confirming the synthesis of desired compounds. [, ]

Q6: Is there any research on the environmental impact and degradation of this compound?

A6: The provided abstracts do not offer information regarding the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.

Q7: What is the historical context of research on this compound?

A7: Research on this compound and related peptides, particularly cyclic peptides, dates back to at least the mid-20th century. [, ] Early work focused on developing synthetic methods for these compounds, understanding their conformational properties, and exploring their potential applications. The "doubling reaction" observed during cyclization represents a significant finding in this area. [] While the initial focus was primarily on chemical synthesis and characterization, subsequent research explored their coordination chemistry and potential biological activities. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.